2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid

Catalog No.
S14319797
CAS No.
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carbox...

Product Name

2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid

IUPAC Name

2-benzyl-4,5-dihydro-3H-pyridazine-3-carboxylic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c15-12(16)11-7-4-8-13-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,8,11H,4,7,9H2,(H,15,16)

InChI Key

QMSFSPURTXNXPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(N=C1)CC2=CC=CC=C2)C(=O)O

2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid is a complex organic compound characterized by its unique pyridazine ring structure and the presence of a phenylmethyl substituent. The molecular formula for this compound is C${14}$H${14}$N${2}$O${2}$. Pyridazine derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

The chemical behavior of 2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid can be analyzed through various reactions typical of carboxylic acids and nitrogen-containing heterocycles:

  • Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters. This process involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, resulting in the elimination of water .
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a corresponding hydrocarbon derivative.
  • Reduction: The carboxylic acid can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or borane.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Pyridazine derivatives have been studied for their potential biological activities. Specifically, 2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid has shown promise in:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Pyridazine derivatives have been linked to anti-inflammatory activity, making them candidates for treating inflammatory diseases.
  • Cytotoxicity: Research indicates potential cytotoxic effects against cancer cell lines, warranting further investigation into their use as anticancer agents.

The synthesis of 2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as phenylmethyl hydrazine and suitable carboxylic acids or their derivatives can lead to the formation of the pyridazine ring through cyclization processes.
  • Functional Group Transformations: Existing pyridazine compounds can be modified through various functional group transformations to introduce the carboxylic acid moiety and phenylmethyl group.
  • Multi-step Synthesis: A combination of reactions involving alkylation and oxidation steps may be employed to construct the desired compound systematically.

The applications of 2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid span various fields:

  • Pharmaceuticals: Due to its potential biological activities, this compound could serve as a lead structure for developing new drugs targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties may be explored for use in agricultural settings as a pesticide or fungicide.
  • Material Science: The unique properties of pyridazines could also find applications in developing advanced materials or polymers.

Interaction studies involving 2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid focus on its binding affinities with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins may reveal its mechanism of action and therapeutic potential.
  • Receptor Binding Assays: Understanding its affinity for various receptors could provide insights into its pharmacological effects.
  • Metabolic Pathway Analysis: Studying how this compound is metabolized in biological systems can inform its safety profile and efficacy as a therapeutic agent.

Several compounds share structural similarities with 2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1. 3-Pyridazinecarboxylic AcidContains a pyridazine ring and a carboxylic acid groupKnown for anti-inflammatory properties
2. 4-Amino-1H-pyridazine-3-carboxylic AcidAmino group substitution on pyridazineExhibits neuroprotective effects
3. Phenylpyridazine Carboxylic AcidSubstituted phenyl group on pyridazinePotential use in treating neurological disorders

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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